molecular formula C27H24N2O3 B3865544 N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

Cat. No.: B3865544
M. Wt: 424.5 g/mol
InChI Key: AANONZBPMNIYBG-OGLMXYFKSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide is a complex organic compound that features both anthracene and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide typically involves a multi-step process. One common route starts with the preparation of anthracen-9-ylmethyleneamine, which is then reacted with 2-(2-methoxy-4-prop-2-enylphenoxy)acetyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide involves its ability to interact with biological macromolecules. The anthracene moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-based derivatives: Such as 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)anthracene.

    Phenoxyacetamide derivatives: Including various substituted phenoxyacetamides.

Uniqueness

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide is unique due to its combination of anthracene and phenoxyacetamide moieties, which confer both fluorescent properties and potential biological activity. This dual functionality makes it a valuable compound for research in multiple fields .

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-8-19-13-14-25(26(15-19)31-2)32-18-27(30)29-28-17-24-22-11-6-4-9-20(22)16-21-10-5-7-12-23(21)24/h3-7,9-17H,1,8,18H2,2H3,(H,29,30)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANONZBPMNIYBG-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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